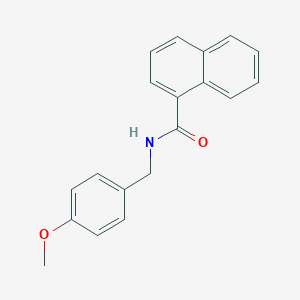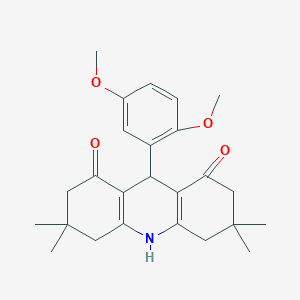![molecular formula C19H21N3O2 B249298 2-{2-[(2-hydroxyethyl)amino]-5,6-dimethyl-1H-benzimidazol-1-yl}-1-phenylethanone](/img/structure/B249298.png)
2-{2-[(2-hydroxyethyl)amino]-5,6-dimethyl-1H-benzimidazol-1-yl}-1-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[(2-hydroxyethyl)amino]-5,6-dimethyl-1H-benzimidazol-1-yl}-1-phenylethanone, also known as HMB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. HMB is a derivative of the amino acid leucine and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-{2-[(2-hydroxyethyl)amino]-5,6-dimethyl-1H-benzimidazol-1-yl}-1-phenylethanone is not fully understood, but it is thought to involve the activation of the mTOR signaling pathway, which plays a key role in regulating protein synthesis and muscle growth. 2-{2-[(2-hydroxyethyl)amino]-5,6-dimethyl-1H-benzimidazol-1-yl}-1-phenylethanone may also have anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects:
2-{2-[(2-hydroxyethyl)amino]-5,6-dimethyl-1H-benzimidazol-1-yl}-1-phenylethanone has been shown to have various biochemical and physiological effects. In addition to its anabolic effects on muscle growth, 2-{2-[(2-hydroxyethyl)amino]-5,6-dimethyl-1H-benzimidazol-1-yl}-1-phenylethanone has been shown to improve exercise performance, reduce muscle damage and soreness, and improve immune function. 2-{2-[(2-hydroxyethyl)amino]-5,6-dimethyl-1H-benzimidazol-1-yl}-1-phenylethanone may also have anti-inflammatory and antioxidant effects, which could have implications for various diseases and conditions.
Avantages Et Limitations Des Expériences En Laboratoire
2-{2-[(2-hydroxyethyl)amino]-5,6-dimethyl-1H-benzimidazol-1-yl}-1-phenylethanone has several advantages for lab experiments, including its stability and solubility in aqueous solutions. However, 2-{2-[(2-hydroxyethyl)amino]-5,6-dimethyl-1H-benzimidazol-1-yl}-1-phenylethanone can be difficult to work with due to its tendency to form aggregates and precipitates. Additionally, the effects of 2-{2-[(2-hydroxyethyl)amino]-5,6-dimethyl-1H-benzimidazol-1-yl}-1-phenylethanone can vary depending on the cell type and experimental conditions used.
Orientations Futures
There are several future directions for research on 2-{2-[(2-hydroxyethyl)amino]-5,6-dimethyl-1H-benzimidazol-1-yl}-1-phenylethanone. One area of interest is the potential use of 2-{2-[(2-hydroxyethyl)amino]-5,6-dimethyl-1H-benzimidazol-1-yl}-1-phenylethanone as a therapeutic agent for various diseases and conditions, including cancer, neurodegenerative diseases, and muscle wasting. Another area of interest is the development of new synthetic methods for 2-{2-[(2-hydroxyethyl)amino]-5,6-dimethyl-1H-benzimidazol-1-yl}-1-phenylethanone that could improve its stability and solubility. Finally, further research is needed to fully understand the mechanism of action of 2-{2-[(2-hydroxyethyl)amino]-5,6-dimethyl-1H-benzimidazol-1-yl}-1-phenylethanone and its effects on various biological systems.
Méthodes De Synthèse
2-{2-[(2-hydroxyethyl)amino]-5,6-dimethyl-1H-benzimidazol-1-yl}-1-phenylethanone can be synthesized through a multistep process involving the reaction of leucine with various reagents. One common method involves the reaction of leucine with formaldehyde and hydrogen cyanide to form alpha-amino-beta-hydroxy-nitrile, which is then reacted with 2,3-dimethylimidazole to form 2-{2-[(2-hydroxyethyl)amino]-5,6-dimethyl-1H-benzimidazol-1-yl}-1-phenylethanone.
Applications De Recherche Scientifique
2-{2-[(2-hydroxyethyl)amino]-5,6-dimethyl-1H-benzimidazol-1-yl}-1-phenylethanone has been studied for its potential applications in various fields, including sports nutrition, cancer research, and neuroscience. In sports nutrition, 2-{2-[(2-hydroxyethyl)amino]-5,6-dimethyl-1H-benzimidazol-1-yl}-1-phenylethanone has been shown to have anabolic effects, promoting muscle growth and reducing muscle breakdown. In cancer research, 2-{2-[(2-hydroxyethyl)amino]-5,6-dimethyl-1H-benzimidazol-1-yl}-1-phenylethanone has been investigated for its potential anti-tumor effects. In neuroscience, 2-{2-[(2-hydroxyethyl)amino]-5,6-dimethyl-1H-benzimidazol-1-yl}-1-phenylethanone has been studied for its potential neuroprotective effects.
Propriétés
Nom du produit |
2-{2-[(2-hydroxyethyl)amino]-5,6-dimethyl-1H-benzimidazol-1-yl}-1-phenylethanone |
|---|---|
Formule moléculaire |
C19H21N3O2 |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
2-[2-(2-hydroxyethylamino)-5,6-dimethylbenzimidazol-1-yl]-1-phenylethanone |
InChI |
InChI=1S/C19H21N3O2/c1-13-10-16-17(11-14(13)2)22(19(21-16)20-8-9-23)12-18(24)15-6-4-3-5-7-15/h3-7,10-11,23H,8-9,12H2,1-2H3,(H,20,21) |
Clé InChI |
AHGYFAFHRFZVBZ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)NCCO)CC(=O)C3=CC=CC=C3 |
SMILES canonique |
CC1=CC2=C(C=C1C)N(C(=N2)NCCO)CC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Cyclopentyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B249215.png)




![(4E)-5-(4-chlorophenyl)-1-(2-hydroxyethyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B249225.png)
![7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B249229.png)
![N-[2-(1-naphthyloxy)ethyl]cyclopropanecarboxamide](/img/structure/B249231.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B249234.png)



